N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine
Description
N-[(3-Methylpyridin-4-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a pyridine ring substituted with a methyl group at the 3-position and a hydroxylamine moiety at the 4-position via a methylidene bridge.
Properties
CAS No. |
222191-28-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)5-9-10/h2-5,10H,1H3 |
InChI Key |
CEKADNHWYWFTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C=NO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine typically involves the reaction of 3-methylpyridine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a nitroso compound, while reduction with sodium borohydride may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine is primarily studied for its role as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it a valuable intermediate in the development of pharmaceuticals.
Antimicrobial Agents
Research has indicated that hydroxylamine derivatives exhibit antimicrobial activity. The incorporation of the 3-methylpyridine moiety into hydroxylamine frameworks has been shown to enhance the efficacy of these compounds against various bacterial strains. Studies suggest that modifications to the hydroxylamine structure can lead to improved bioactivity and selectivity against pathogens .
Drug Development
The compound serves as a building block for synthesizing N-oxides, which are important in drug development. N-Oxides are often used as prodrugs, enhancing the solubility and bioavailability of active pharmaceutical ingredients. The conversion of this compound to its corresponding N-oxide has been explored for potential therapeutic applications, including anti-inflammatory and anticancer properties .
Organic Synthesis Applications
This compound is also utilized in organic synthesis due to its reactivity and ability to form various derivatives.
Synthesis of Pyridine Derivatives
The compound can undergo condensation reactions with carbonyl compounds, leading to the formation of pyridine derivatives. These derivatives are crucial in synthesizing agrochemicals and other fine chemicals .
Reaction with Electrophiles
The hydroxylamine functionality allows for nucleophilic attack on electrophiles, facilitating the formation of complex organic molecules. This property is exploited in synthesizing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .
Biochemical Reagent Applications
In biochemical research, this compound is employed as a reagent for various analytical techniques.
Detection of Carbonyl Compounds
Due to its ability to react with carbonyl groups, this compound is used in the derivatization of aldehydes and ketones for analytical purposes. This reaction enhances detection sensitivity in chromatographic methods .
Potential in Bioconjugation
The reactivity of hydroxylamines towards amines opens avenues for bioconjugation applications, where this compound can be used to label biomolecules or modify surfaces for biosensors .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Application | Findings |
|---|---|---|
| Fujinaga et al., 2024 | Antimicrobial Activity | Demonstrated enhanced activity against Gram-positive bacteria with modified hydroxylamines. |
| Toyohara et al., 2021 | Drug Development | Investigated the use of N-Oxides derived from hydroxylamines as prodrugs with improved pharmacokinetics. |
| ACS Publications, 2024 | Organic Synthesis | Explored methods for synthesizing complex heterocycles using this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analog: (E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine
Core Structure : Pyrazole ring substituted with phenyl and pyrrole groups.
Key Differences :
- The pyridine ring in the target compound is replaced by a pyrazole core in this analog.
- Substituents include a phenyl group (electron-withdrawing) and a pyrrole ring (electron-donating), contrasting with the simpler 3-methylpyridin-4-yl group.
Crystallographic Data : - Two molecules in the asymmetric unit form tetramers via O–H···N hydrogen bonds. Dihedral angles between the pyrazole and pendant rings range from 42.69° to 54.49°, indicating moderate conjugation disruption .
Implications : - The pyrazole analog’s hydrogen-bonding network enhances crystal packing stability, whereas the pyridine-based target may exhibit different solubility or melting points due to reduced steric hindrance.
Structural Analog: N-{[3-(4-Ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine
Core Structure : Pyrazole ring with 4-ethylphenyl and phenyl substituents.
Key Differences :
- Bulkier 4-ethylphenyl and phenyl groups introduce steric effects absent in the target compound.
- The ethyl group may enhance lipophilicity compared to the methyl group on the pyridine ring.
Inferred Reactivity : - Increased steric bulk could hinder intermolecular interactions, reducing catalytic or binding efficiency compared to the less-hindered pyridine derivative .
Structural Analog: N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Core Structure: Pyrazole ring with 1,3-dimethyl and 5-phenoxy substituents. Key Differences:
- Methyl groups at the 1- and 3-positions and a phenoxy group at the 5-position create a highly substituted system.
- Safety Data:
- Listed in safety data sheets (CAS 110035-28-4) with 100% concentration, highlighting handling precautions for hydroxylamine derivatives, though specific toxicity data for the target compound remain unreported .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The pyridine core in the target compound likely exhibits stronger electron-donating characteristics than pyrazole analogs, influencing coordination chemistry and reactivity .
- Solubility and Stability : Pyrazole-based analogs with bulky substituents (e.g., ethylphenyl) may have lower aqueous solubility compared to the simpler methylpyridine derivative, though crystallographic data suggest enhanced stability via hydrogen bonding in certain analogs .
Biological Activity
N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine, with the CAS number 222191-28-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound features a hydroxylamine functional group attached to a substituted pyridine ring. This structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxylamine group can act as a nucleophile, participating in reactions that modify protein function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cellular proliferation.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic properties of this compound against various pathogens. For instance, it has shown promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through various cytotoxicity assays. It demonstrated acceptable levels of cytotoxicity in human cell lines, indicating potential for therapeutic use.
Case Studies
- Leishmaniasis Treatment : In a study involving infected mouse models, this compound was administered at varying doses (10 mg/kg and 50 mg/kg). Results indicated significant reduction in parasite load compared to untreated controls, suggesting its potential as a therapeutic agent for leishmaniasis .
- Inflammatory Response Modulation : Another study investigated the compound's effect on inflammatory markers in vitro. It was found to reduce TNF-alpha production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
